2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (triaza) atoms, an acetylated side chain, a furan-2-ylmethyl substituent, and an N-(2-fluorophenyl)acetamide moiety. Discovery strategies such as LC/MS screening, as highlighted in marine actinomycete research, may have prioritized this compound due to its unique pharmacophoric features .
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S2/c1-14(30)28-9-8-16-19(12-28)35-22-21(16)23(32)29(11-15-5-4-10-33-15)24(27-22)34-13-20(31)26-18-7-3-2-6-17(18)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXSBQUZSZVUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the synthesis of the furan-2-ylmethyl group, followed by the construction of the pyrimidine and thieno rings
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog in the provided evidence is 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5), which shares the acetamide backbone but lacks the tricyclic core, sulfur/nitrogen heteroatoms, and fluorophenyl group. Key differences include:
*Note: Exact molecular data for the target compound is unavailable in the provided evidence; estimates are based on structural parsing.
Bioactivity and Pharmacological Potential
- Target Compound: The tricyclic thia-triazatricyclo core may enhance binding affinity to biological targets (e.g., kinases or proteases) due to conformational rigidity and heteroatom-mediated interactions. The fluorophenyl group could improve metabolic stability compared to non-halogenated analogs .
- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide: Limited bioactivity data is available, but simpler acetamide derivatives are often explored for analgesic or anti-inflammatory properties. The absence of heterocyclic complexity may reduce target specificity .
Research Findings and Limitations
- Marine Actinomycete Derivatives: Compounds like salternamides (e.g., Salternamide E) from marine actinomycetes exhibit diverse bioactivities, supporting the hypothesis that the target compound’s tricyclic structure could confer unique pharmacological properties .
- Gaps in Evidence : Direct comparative data (e.g., IC₅₀ values, toxicity assays) for the target compound and its analogs are absent. Further studies are needed to validate its bioactivity and safety.
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide (CAS: 1189484-35-2) is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Structural Characteristics
This compound features a tricyclic structure that includes:
- Acetyl group
- Furan moiety
- Sulfanyl group
The molecular formula is with a molecular weight of approximately 530.6 g/mol . The presence of sulfur and nitrogen heteroatoms in its framework contributes to its diverse chemical reactivity and potential biological effects.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Some derivatives of similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : The triazatricyclo structure may interact with specific molecular targets involved in cancer cell proliferation.
- Anti-inflammatory Effects : Compounds containing furan and sulfanyl groups are often explored for their anti-inflammatory potential.
Case Studies
- Antimicrobial Testing : In a study evaluating the antimicrobial properties of related compounds, derivatives similar to this molecule demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research involving triazatricyclo compounds has indicated that they can induce apoptosis in cancer cell lines, suggesting a mechanism through which they might exert anticancer effects .
- Inflammation Models : Animal models treated with compounds bearing similar functional groups showed reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Preparation of the Tricyclic Core : Initial reactions focus on forming the triazatricyclo framework.
- Introduction of Functional Groups : Sequential steps introduce the furan moiety and acetyl groups.
- Final Modifications : The sulfanyl and acetamide groups are added in controlled conditions to ensure high yield and purity.
Chemical Reactions
The compound can participate in various chemical reactions typical for amides and heterocycles, such as:
- Oxidation : Targeting sulfur or furan moieties.
- Reduction : Focusing on carbonyl groups.
- Substitution Reactions : Involving aromatic rings and furan groups .
Future Research Directions
Further studies are required to elucidate the specific biological mechanisms underlying the activity of this compound, including:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of structure-activity relationships (SAR) to optimize efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
